6-Hydroxy chlorzoxazone-d2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-4,7-dideuterio-6-hydroxy-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)/i1D,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLXDWOTVQZHIQ-QDNHWIQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)O)OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2C(=C(C(=C1Cl)O)[2H])OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxychlorzoxazone-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Hydroxychlorzoxazone-d2, a deuterated metabolite of the muscle relaxant chlorzoxazone (B1668890). It is primarily utilized as a stable isotope-labeled internal standard in analytical and pharmacokinetic studies. This document details its chemical properties, and applications, with a significant focus on its role in the phenotyping of cytochrome P450 2E1 (CYP2E1) activity. Detailed experimental protocols for its use in bioanalytical methods are provided, alongside a summary of relevant quantitative data. Furthermore, this guide includes diagrams illustrating the metabolic pathway of chlorzoxazone and a typical experimental workflow for CYP2E1 activity assessment.

Introduction

6-Hydroxychlorzoxazone-d2 is the deuterium-labeled analog of 6-hydroxychlorzoxazone (B195315), the major metabolite of the centrally acting muscle relaxant, chlorzoxazone.[1] The parent drug, chlorzoxazone, is extensively metabolized in the liver, primarily through oxidation to 6-hydroxychlorzoxazone, a reaction predominantly catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme.[1][2] Due to this specific metabolic pathway, the formation rate of 6-hydroxychlorzoxazone is a well-established in vivo and in vitro probe for assessing CYP2E1 activity.

The incorporation of deuterium (B1214612) atoms into the 6-hydroxychlorzoxazone molecule creates a stable isotope-labeled version that is chemically identical to the endogenous metabolite but has a higher molecular weight. This mass difference allows for its use as an internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.[4]

This guide will delve into the technical aspects of 6-Hydroxychlorzoxazone-d2, providing researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies.

Chemical and Physical Properties

6-Hydroxychlorzoxazone-d2 is a white to off-white solid.[5] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 5-chloro-4,7-dideuterio-6-hydroxy-3H-1,3-benzoxazol-2-one | [6][7] |

| Synonyms | 5-Chloro-6-hydroxy-2(3H)-benz-d2-oxazolone, 6-Hydroxychlorzoxazone-d2, NSC 24955-d2 | [4] |

| CAS Number | 1432065-00-3 | [6] |

| Molecular Formula | C₇H₂D₂ClNO₃ | [6] |

| Molecular Weight | 187.58 g/mol | [6] |

| Exact Mass | 187.0005 g/mol | [6] |

| Storage Temperature | 2-8°C | [5] |

| Solubility | Soluble in methanol |

Synthesis

While detailed, step-by-step synthesis protocols for 6-Hydroxychlorzoxazone-d2 are proprietary to commercial suppliers, the general approach involves the deuteration of either chlorzoxazone or a precursor molecule. The synthesis of the unlabeled parent drug, chlorzoxazone, typically involves the reaction of 4-chloro-2-aminophenol with urea (B33335) or phosgene.

The introduction of deuterium atoms can be achieved through various methods, such as acid- or base-catalyzed hydrogen-deuterium exchange on the aromatic ring of a suitable precursor. Given the positions of the deuterium atoms at the 4 and 7 positions of the benzoxazolone ring, a plausible synthetic route would involve the deuteration of a substituted aminophenol intermediate prior to the cyclization step that forms the benzoxazolone ring. The synthesis of deuterated metabolites can also be achieved through biotransformation using microorganisms or enzymes.

For research purposes, 6-Hydroxychlorzoxazone-d2 is typically procured from specialized chemical suppliers that provide a certificate of analysis detailing its purity and isotopic enrichment.

Applications in Research and Drug Development

The primary application of 6-Hydroxychlorzoxazone-d2 is as an internal standard for the accurate quantification of 6-hydroxychlorzoxazone in biological matrices such as plasma, urine, and liver microsomes.[4] This is crucial for several areas of research and drug development:

-

CYP2E1 Phenotyping: The metabolic ratio of 6-hydroxychlorzoxazone to the parent drug, chlorzoxazone, in plasma or urine is a widely used index of CYP2E1 activity. Accurate measurement of the metabolite is essential for these studies, which are important for understanding inter-individual variability in drug metabolism, the effects of inducers and inhibitors on CYP2E1, and the role of this enzyme in the metabolism of other drugs and xenobiotics.

-

Pharmacokinetic Studies: In pharmacokinetic studies of chlorzoxazone, precise measurement of both the parent drug and its major metabolite is necessary to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Drug-Drug Interaction Studies: 6-Hydroxychlorzoxazone-d2 can be used in studies designed to investigate the potential of new drug candidates to inhibit or induce CYP2E1 activity.

-

Toxicology Studies: As CYP2E1 is involved in the metabolic activation of several pro-toxicants, understanding its activity is important in toxicology research.

Experimental Protocols

Quantification of 6-Hydroxychlorzoxazone in Human Plasma using LC-MS/MS with 6-Hydroxychlorzoxazone-d2 as an Internal Standard

This protocol provides a general framework for the analysis of 6-hydroxychlorzoxazone in human plasma. Specific parameters may need to be optimized based on the instrumentation available.

5.1.1. Materials and Reagents

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

6-Hydroxychlorzoxazone analytical standard

-

6-Hydroxychlorzoxazone-d2 (internal standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

5.1.2. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 10 µL of the internal standard working solution (6-Hydroxychlorzoxazone-d2 in methanol).

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

5.1.3. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

5.1.4. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Multiple Reaction Monitoring (MRM) Transitions | |

| 6-Hydroxychlorzoxazone | Q1: m/z 184.0 -> Q3: m/z 128.0 |

| 6-Hydroxychlorzoxazone-d2 | Q1: m/z 186.0 -> Q3: m/z 130.0 |

| Ion Source Temperature | 500°C |

| Capillary Voltage | -3500 V |

| Collision Gas | Argon |

5.1.5. Data Analysis

The concentration of 6-hydroxychlorzoxazone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed from samples with known concentrations of the analyte.

In Vivo CYP2E1 Phenotyping Protocol

-

Administer a single oral dose of chlorzoxazone (typically 250-500 mg) to the study subject.

-

Collect a blood sample at a specific time point post-dose (e.g., 2 or 4 hours).

-

Process the blood sample to obtain plasma.

-

Analyze the plasma concentrations of both chlorzoxazone and 6-hydroxychlorzoxazone using a validated LC-MS/MS method with their respective stable isotope-labeled internal standards (e.g., chlorzoxazone-d3 (B562974) and 6-hydroxychlorzoxazone-d2).

-

Calculate the metabolic ratio of 6-hydroxychlorzoxazone to chlorzoxazone.

Data Presentation

The following tables summarize typical quantitative data associated with the analysis and application of 6-Hydroxychlorzoxazone.

Table 1: Typical LC-MS/MS Parameters for the Analysis of 6-Hydroxychlorzoxazone

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 6-Hydroxychlorzoxazone | 184.0 | 128.0 | 20 |

| 6-Hydroxychlorzoxazone-d2 | 186.0 | 130.0 | 20 |

Table 2: Pharmacokinetic Parameters of Chlorzoxazone and 6-Hydroxychlorzoxazone in Healthy Volunteers (Example Data)

| Parameter | Chlorzoxazone | 6-Hydroxychlorzoxazone |

| Cmax (ng/mL) | 5000 - 10000 | 1000 - 2000 |

| Tmax (hr) | 1 - 2 | 2 - 4 |

| AUC₀₋inf (ng*hr/mL) | 20000 - 40000 | 8000 - 15000 |

| t₁/₂ (hr) | 1 - 1.5 | 2 - 3 |

| Metabolic Ratio (at 2 hr) | - | 0.3 - 0.8 |

Note: These are example values and can vary significantly between individuals.

Visualizations

Metabolic Pathway of Chlorzoxazone

Caption: Metabolic pathway of chlorzoxazone.

Experimental Workflow for CYP2E1 Phenotyping

Caption: Experimental workflow for CYP2E1 phenotyping.

Conclusion

6-Hydroxychlorzoxazone-d2 is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as a stable isotope-labeled internal standard ensures the reliability of analytical data for the quantification of 6-hydroxychlorzoxazone. This, in turn, allows for accurate phenotyping of CYP2E1 activity, a critical factor in understanding drug-drug interactions and inter-individual differences in drug response. This technical guide has provided a comprehensive overview of its properties, applications, and detailed experimental protocols to facilitate its effective use in a research setting.

References

- 1. 6-Hydroxy Chlorzoxazone-d2 | LGC Standards [lgcstandards.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound-15N | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. 6-HYDROXYCHLORZOXAZONE CAS#: 1750-45-4 [m.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tn-sanso.co.jp [tn-sanso.co.jp]

An In-depth Technical Guide to 6-Hydroxy Chlorzoxazone-d2: Chemical Properties, Structure, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of 6-Hydroxy chlorzoxazone-d2. This deuterated analog of a primary chlorzoxazone (B1668890) metabolite is a critical tool in pharmacokinetic and metabolic research.

Chemical Properties and Structure

This compound is the deuterium-labeled form of 6-hydroxy chlorzoxazone, the major metabolite of the muscle relaxant chlorzoxazone.[1][2] The introduction of deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for quantitative analysis by mass spectrometry.[3][4]

Physicochemical Properties

A summary of the key chemical and physical properties for both this compound and its non-labeled counterpart, 6-Hydroxy chlorzoxazone, are presented below. These properties have been compiled from various chemical databases and supplier information.

| Property | This compound | 6-Hydroxy chlorzoxazone |

| Molecular Formula | C₇H₂D₂ClNO₃[1] | C₇H₄ClNO₃[5] |

| Molecular Weight | 187.58 g/mol [1][6] | 185.56 g/mol |

| IUPAC Name | 5-chloro-4,7-dideuterio-6-hydroxy-3H-1,3-benzoxazol-2-one[7] | 5-chloro-6-hydroxy-1,3-benzoxazol-2(3H)-one |

| CAS Number | 1432065-00-3[1][7] | 1750-45-4[5] |

| Appearance | Solid (assumed) | White to pink solid |

| Solubility | Not explicitly stated, assumed similar to non-deuterated form | Slightly soluble in DMSO and methanol[5] |

| InChI | InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)/i1D,2D[6][7] | InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)[5] |

| InChIKey | AGLXDWOTVQZHIQ-QDNHWIQGSA-N[7] | AGLXDWOTVQZHIQ-UHFFFAOYSA-N |

| SMILES | [2H]C1=C2C(=C(C(=C1Cl)O)[2H])OC(=O)N2[7] | Oc1cc2OC(=O)Nc2cc1Cl |

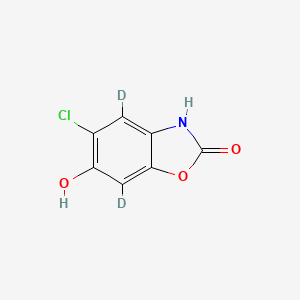

Structural Elucidation

The chemical structure of this compound consists of a benzoxazolone core, with a chlorine atom at position 5 and a hydroxyl group at position 6. The deuterium atoms are located at positions 4 and 7 of the benzene (B151609) ring.

Metabolic Pathway of Chlorzoxazone

Chlorzoxazone is primarily metabolized in the liver to 6-hydroxychlorzoxazone (B195315).[8] This hydroxylation reaction is catalyzed by cytochrome P450 enzymes, predominantly CYP2E1 and to a lesser extent, CYP1A2.[2][8] The resulting 6-hydroxychlorzoxazone can then undergo further metabolism through glucuronidation, a phase II metabolic reaction. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1, UGT1A6, and UGT1A9 being involved in the formation of 6-hydroxychlorzoxazone-O-glucuronide.[9] A novel metabolite, chlorzoxazone-N-glucuronide, has also been identified, which is produced by UGT1A9 independently of the initial hydroxylation step.[9]

Metabolic pathway of chlorzoxazone.

Experimental Protocols

While a specific protocol for the chemical synthesis of this compound is not publicly available, this section details a general methodology for the analysis of 6-hydroxychlorzoxazone in biological matrices, where the deuterated analog serves as an internal standard. The following protocol is a composite based on published high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[10][11][12]

Quantification of 6-Hydroxychlorzoxazone in Human Plasma

Objective: To determine the concentration of 6-hydroxychlorzoxazone in human plasma samples using LC-MS/MS with this compound as an internal standard.

Materials:

-

Human plasma samples

-

6-Hydroxy chlorzoxazone analytical standard

-

This compound internal standard

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) transitions:

-

6-Hydroxy chlorzoxazone: Precursor ion (Q1) m/z 186 -> Product ion (Q3) m/z 130.[13]

-

This compound: Precursor ion (Q1) m/z 188 -> Product ion (Q3) m/z 132 (predicted).

-

-

Optimize other MS parameters such as collision energy, declustering potential, etc., for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the 6-hydroxychlorzoxazone to the this compound internal standard against the concentration of the analyte standards.

-

Determine the concentration of 6-hydroxychlorzoxazone in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

LC-MS/MS analytical workflow.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its use as a stable isotope-labeled internal standard ensures accurate and precise quantification of 6-hydroxychlorzoxazone in complex biological matrices. Understanding its chemical properties, the metabolic pathway of its parent compound, and appropriate analytical methodologies are crucial for its effective application in scientific research.

References

- 1. scbt.com [scbt.com]

- 2. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. veeprho.com [veeprho.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. This compound | C7H4ClNO3 | CID 126456096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hydroxylation of chlorzoxazone as a specific probe for human liver cytochrome P-450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct injection analysis of chlorzoxazone and its major metabolite 6-hydroxychlorzoxazone in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Study of the fragmentation mechanism of protonated 6-hydroxychlorzoxazone: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Hydroxychlorzoxazone-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Hydroxychlorzoxazone-d2, a deuterated analog of the major active metabolite of the muscle relaxant chlorzoxazone (B1668890). This isotopically labeled compound is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines a feasible synthetic route, detailed experimental protocols, and a thorough characterization workflow.

Introduction

Chlorzoxazone is a centrally acting muscle relaxant metabolized in the liver, primarily by the cytochrome P450 2E1 (CYP2E1) enzyme, to form 6-hydroxychlorzoxazone (B195315). The rate of this biotransformation is often used as a probe to assess CYP2E1 activity. To accurately quantify 6-hydroxychlorzoxazone in biological samples using mass spectrometry-based methods, a stable isotope-labeled internal standard is essential to correct for matrix effects and variations in sample processing. 6-Hydroxychlorzoxazone-d2, with deuterium (B1214612) atoms incorporated into the aromatic ring, serves as an ideal internal standard due to its similar physicochemical properties to the unlabeled analyte and its distinct mass-to-charge ratio.

This guide details a proposed synthetic method for 6-Hydroxychlorzoxazone-d2 via a direct hydrogen-deuterium (H/D) exchange reaction on 6-hydroxychlorzoxazone. It also provides comprehensive protocols for the characterization of the final product using modern analytical techniques.

Synthesis of 6-Hydroxychlorzoxazone-d2

The synthesis of 6-Hydroxychlorzoxazone-d2 can be achieved through a two-step process: first, the synthesis of the precursor 6-hydroxychlorzoxazone, followed by a direct hydrogen-deuterium exchange on the aromatic ring.

Step 1: Synthesis of 6-Hydroxychlorzoxazone

A plausible synthetic route to 6-hydroxychlorzoxazone starts from 5-chloro-2-nitrophenol (B185284). The nitro group is reduced to an amine, which then undergoes cyclization to form the benzoxazolone ring. Subsequent hydroxylation is not a straightforward laboratory procedure; therefore, a more practical approach is to synthesize chlorzoxazone first and then perform a hydroxylation, or to use a starting material that already contains the hydroxyl group or a precursor. For the purpose of this guide, we will consider the synthesis of chlorzoxazone followed by a conceptual hydroxylation, or more practically, the direct deuteration of commercially available 6-hydroxychlorzoxazone. A common synthesis of chlorzoxazone involves the reaction of 2-amino-4-chlorophenol (B47367) with phosgene (B1210022) or a phosgene equivalent.

Step 2: Deuteration of 6-Hydroxychlorzoxazone

Direct H/D exchange on the aromatic ring of 6-hydroxychlorzoxazone is a feasible method for the synthesis of the d2-labeled analog. Phenolic compounds can undergo H/D exchange at the ortho and para positions to the hydroxyl group under acidic or basic conditions in the presence of a deuterium source, such as deuterated water (D₂O) or deuterated acids.

dot

Characterization of 6-Hydroxychlorzoxazone-d2

The successful synthesis of 6-Hydroxychlorzoxazone-d2 must be confirmed through rigorous characterization. The following analytical techniques are recommended:

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of two deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the position of the deuterium labels and confirm the overall structure.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Data Presentation

| Parameter | Expected Value for 6-Hydroxychlorzoxazone | Expected Value for 6-Hydroxychlorzoxazone-d2 |

| Molecular Formula | C₇H₄ClNO₃ | C₇H₂D₂ClNO₃ |

| Molecular Weight | 185.56 g/mol | 187.57 g/mol |

| Nominal Mass | 185 u | 187 u |

| ¹H NMR (DMSO-d₆, ppm) | Aromatic protons (~6.8-7.2 ppm), OH and NH protons (variable) | Reduction in integration of specific aromatic signals, OH and NH protons (variable) |

| ¹³C NMR (DMSO-d₆, ppm) | Aromatic carbons (~110-150 ppm), Carbonyl carbon (~155 ppm) | Similar to unlabeled, with potential minor shifts and C-D coupling |

| Purity (by HPLC) | >98% | >98% |

Table 1: Summary of Expected Analytical Data.

Experimental Protocols

Synthesis of 6-Hydroxychlorzoxazone (Conceptual)

Materials:

-

5-Chloro-2-nitrophenol

-

Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C)

-

Phosgene equivalent (e.g., triphosgene, carbonyldiimidazole)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Base (e.g., Triethylamine)

Procedure:

-

Reduction of 5-Chloro-2-nitrophenol: Dissolve 5-chloro-2-nitrophenol in a suitable solvent and add the reducing agent. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Work up the reaction to isolate the 2-amino-5-chloro-4-hydroxyphenol.

-

Cyclization: Dissolve the resulting aminophenol in an anhydrous solvent and add a base. Slowly add a solution of the phosgene equivalent. Stir the reaction at room temperature until completion. After workup and purification (e.g., recrystallization or column chromatography), 6-hydroxychlorzoxazone is obtained.

Deuteration of 6-Hydroxychlorzoxazone

Materials:

-

6-Hydroxychlorzoxazone

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated sulfuric acid (D₂SO₄) or another suitable acid/base catalyst

-

Anhydrous solvent for workup (e.g., Diethyl ether)

Procedure:

-

Reaction Setup: In a sealed reaction vial, dissolve 6-hydroxychlorzoxazone (100 mg) in D₂O (2 mL).

-

Catalyst Addition: Carefully add a catalytic amount of D₂SO₄ (e.g., 1-2 drops).

-

Reaction: Heat the mixture at an elevated temperature (e.g., 100-120 °C) for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots and analyzing them by MS to observe the increase in molecular weight.

-

Workup: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ solution).

-

Extraction: Extract the product with an organic solvent such as diethyl ether (3 x 10 mL).

-

Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization, to obtain pure 6-Hydroxychlorzoxazone-d2.

Characterization Protocols

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 287 nm.

-

Injection Volume: 10 µL.

-

Expected Retention Time: The retention times of the deuterated and non-deuterated compounds should be nearly identical.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Analysis Mode: Full scan to determine the molecular ion peak.

-

Expected [M+H]⁺: m/z 188.0 for 6-Hydroxychlorzoxazone-d2.

-

Expected [M-H]⁻: m/z 186.0 for 6-Hydroxychlorzoxazone-d2.

-

Solvent: DMSO-d₆.

-

¹H NMR: Acquire a standard proton NMR spectrum. The signals corresponding to the aromatic protons at the positions of deuteration will be significantly reduced or absent.

-

²H NMR: A deuterium NMR spectrum can be acquired to confirm the presence of deuterium at the expected positions.

-

¹³C NMR: A carbon-13 NMR spectrum will show the carbon skeleton. Carbons attached to deuterium will show a characteristic triplet splitting and a slight upfield shift.

Visualizations

dot

The Gold Standard: A Technical Guide to the Role of Deuterated Internal Standards in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a comprehensive understanding of a drug's metabolic fate is paramount for assessing its efficacy and safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of bioanalysis for its sensitivity and selectivity in quantifying drugs and their metabolites in complex biological matrices.[1] However, the accuracy and precision of these measurements can be significantly influenced by various factors, including sample preparation variability, matrix effects, and instrument fluctuations.[2] To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard, is recognized as the gold standard.[3][4]

This technical guide provides an in-depth exploration of the critical role of deuterated internal standards in drug metabolism studies. It covers the core principles, experimental applications, and data interpretation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Core Principles of Deuterated Internal Standards

Deuterated internal standards are analogues of the analyte of interest where one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (B1214612) (²H or D).[5] This subtle modification increases the molecular weight, allowing the mass spectrometer to differentiate between the analyte and the internal standard.[6] Crucially, the physicochemical properties of the deuterated standard remain nearly identical to the unlabeled analyte.[7] This near-identical behavior is the foundation of its effectiveness.

The primary advantages of using deuterated internal standards in drug metabolism studies include:

-

Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue homogenates are complex and can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[4] Since the deuterated standard co-elutes with the analyte and has the same chemical properties, it experiences the same degree of ion suppression or enhancement, enabling accurate correction.[2][8]

-

Compensation for Sample Preparation Variability: Losses can occur during various stages of sample preparation, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[8][9][10] When a deuterated internal standard is added at the beginning of this process, it experiences the same losses as the analyte, ensuring the analyte-to-internal standard ratio remains constant.[2]

-

Improved Assay Robustness and Throughput: By minimizing variability, deuterated standards contribute to more robust and reliable bioanalytical methods, leading to higher sample throughput and fewer failed analytical runs.[5]

-

Enhanced Accuracy and Precision: The ability of deuterated standards to correct for multiple sources of error results in significantly improved accuracy and precision of quantitative data, which is crucial for making informed decisions in drug development.[11]

The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validations submitted to them incorporate stable isotope-labeled internal standards, underscoring their importance in regulatory submissions.[2][4][8]

Quantitative Data Presentation

The use of deuterated internal standards demonstrably improves the quality of bioanalytical data. The following tables summarize the impact on assay precision and accuracy compared to non-deuterated (analog) internal standards.

Table 1: Comparison of Bioanalytical Method Validation Parameters for Immunosuppressants in Whole Blood using a Deuterated Internal Standard.

| Analyte | Deuterated IS | Linearity (r²) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Cyclosporine A | Cyclosporine A-d4 | >0.99 | 1.0 | 2.1 - 5.4 | 3.5 - 6.8 | -4.2 to 3.7 |

| Tacrolimus | Tacrolimus-¹³C-d₂ | >0.99 | 0.5 | 2.5 - 6.1 | 4.1 - 7.5 | -5.1 to 4.3 |

| Sirolimus | Sirolimus-¹³C-d₃ | >0.99 | 0.5 | 3.1 - 7.2 | 5.2 - 8.1 | -6.3 to 5.5 |

| Everolimus | Everolimus-d4 | >0.99 | 0.5 | 2.8 - 6.5 | 4.8 - 7.9 | -5.8 to 4.9 |

| Mycophenolic Acid | Mycophenolic Acid-d3 | >0.99 | 20 | 1.9 - 4.8 | 2.9 - 5.9 | -3.9 to 2.8 |

Data compiled from representative bioanalytical method validation reports.

Table 2: Comparative Performance of Deuterated vs. Analog Internal Standards.

| Parameter | Analog Internal Standard | Deuterated Internal Standard |

| Precision (%RSD) | ||

| Analyte A (Low QC) | 8.6 | 4.9 |

| Analyte A (Mid QC) | 7.2 | 3.5 |

| Analyte A (High QC) | 6.8 | 2.8 |

| Accuracy (% Bias) | ||

| Analyte B (Low QC) | -8.2 | -1.5 |

| Analyte B (Mid QC) | -6.5 | 0.8 |

| Analyte B (High QC) | -5.1 | 1.2 |

This table summarizes typical validation results for an LC-MS/MS method, demonstrating the superior accuracy and precision achieved with a deuterated internal standard.[3]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to reproducible bioanalytical science. The following sections provide methodologies for key applications of deuterated internal standards in drug metabolism studies.

Protocol 1: Quantification of a Drug in Human Plasma using Protein Precipitation and LC-MS/MS

This protocol provides a general workflow for the quantification of a small molecule drug in human plasma.

3.1.1. Materials and Reagents

-

Human plasma samples (stored at -80°C)

-

Analyte and its corresponding deuterated internal standard

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid

-

Water (HPLC grade)

-

Microcentrifuge tubes or 96-well plates

3.1.2. Sample Preparation

-

Thaw Samples: Thaw frozen plasma samples, calibration standards, and quality control (QC) samples on ice.

-

Prepare Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard in methanol at a concentration that provides an adequate response on the mass spectrometer.

-

Protein Precipitation: To 50 µL of each plasma sample, calibrator, or QC, add 100 µL of the internal standard working solution in acetonitrile.

-

Vortex: Vortex the mixture for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 16,000 x g for 5 minutes.

-

Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

3.1.3. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of the analyte from potential interferences.

-

Injection Volume: 5 µL.

-

Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and its deuterated internal standard.

3.1.4. Data Analysis

-

Integrate the peak areas for the analyte and its deuterated internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations using a weighted linear regression.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol is used to determine the rate at which a drug is metabolized by liver enzymes.

3.2.1. Materials and Reagents

-

Pooled human liver microsomes (HLM)

-

Test compound and its deuterated internal standard

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile with deuterated internal standard

3.2.2. Incubation Procedure

-

Prepare Incubation Mixture: In a microcentrifuge tube, pre-incubate the test compound (e.g., at 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.

-

Terminate Reaction: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the deuterated internal standard.

-

Sample Processing: Vortex and centrifuge the samples to pellet the precipitated protein.

-

Analysis: Analyze the supernatant by LC-MS/MS as described in Protocol 1.

3.2.3. Data Analysis

-

Calculate the peak area ratio of the test compound to the deuterated internal standard at each time point.

-

Plot the natural logarithm of the percentage of the test compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the half-life and microsomal protein concentration.

Mandatory Visualizations

To further elucidate the concepts and workflows described, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: General experimental workflow for bioanalysis using a deuterated internal standard.

Caption: Logical relationship of how deuterated standards correct for analytical variability.

Caption: Workflow for metabolite identification using a deuterated drug standard.

Conclusion

Deuterated internal standards are an indispensable tool in modern drug metabolism studies. Their ability to accurately and precisely correct for various sources of analytical error leads to highly reliable and reproducible quantitative data.[8] The protocols and data presented in this guide demonstrate the successful implementation and significant advantages of using deuterated standards. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards ensuring the quality and integrity of pharmacokinetic and metabolic data, ultimately contributing to the successful development of new and effective therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ijisrt.com [ijisrt.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. extraction of drug from biological matrix.pptx [slideshare.net]

- 11. benchchem.com [benchchem.com]

The Role of 6-Hydroxychlorzoxazone-d2 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of 6-Hydroxychlorzoxazone-d2 as an internal standard in bioanalytical assays. The focus is on its use in the accurate quantification of 6-hydroxychlorzoxazone (B195315), the primary metabolite of the muscle relaxant chlorzoxazone. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and the necessary data for the implementation of this internal standard in a research or drug development setting.

Introduction: The Principle of Isotope Dilution Mass Spectrometry

In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. 6-Hydroxychlorzoxazone-d2 is a deuterated analog of the analyte of interest, 6-hydroxychlorzoxazone. The core principle behind its use lies in isotope dilution, where a known quantity of the SIL-IS is added to a biological sample prior to any sample preparation steps.

The fundamental assumption is that the SIL-IS, being chemically identical to the analyte, will behave in the same manner during extraction, chromatography, and ionization. Any loss of analyte during sample processing will be accompanied by a proportional loss of the SIL-IS. Similarly, any variations in instrument response, such as ion suppression or enhancement in the mass spectrometer's source, will affect both the analyte and the SIL-IS equally. By measuring the ratio of the analyte's signal to the SIL-IS's signal, these variations can be effectively normalized, leading to a highly reliable and reproducible quantification of the analyte.

Mechanism of Action of 6-Hydroxychlorzoxazone-d2 as an Internal Standard

The efficacy of 6-Hydroxychlorzoxazone-d2 as an internal standard is rooted in its physicochemical properties relative to the analyte, 6-hydroxychlorzoxazone.

-

Co-elution in Liquid Chromatography: Due to the minimal difference in polarity and chemical structure imparted by the deuterium (B1214612) substitution, 6-Hydroxychlorzoxazone-d2 co-elutes, or elutes very closely with, the native 6-hydroxychlorzoxazone during chromatographic separation. This ensures that both compounds experience the same matrix effects at the same point in time as they enter the mass spectrometer.

-

Identical Ionization Efficiency: In the ion source of the mass spectrometer, both the analyte and the SIL-IS exhibit nearly identical ionization efficiencies. This is because the deuterium atoms do not significantly alter the proton affinity or the propensity for deprotonation of the molecule.

-

Distinct Mass-to-Charge Ratios: Despite their chemical similarities, the analyte and the SIL-IS have different molecular weights due to the presence of deuterium atoms (which are heavier than hydrogen atoms). This mass difference allows the mass spectrometer to distinguish between the two compounds based on their unique mass-to-charge (m/z) ratios. In a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) are monitored for both the analyte and the internal standard, providing high specificity and sensitivity.

By spiking a known concentration of 6-Hydroxychlorzoxazone-d2 into the unknown samples and the calibration standards, a calibration curve can be constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in the unknown samples can then be accurately determined from this curve.

Metabolic Pathway of Chlorzoxazone

Chlorzoxazone is primarily metabolized in the liver by the Cytochrome P450 2E1 (CYP2E1) enzyme to its major active metabolite, 6-hydroxychlorzoxazone.[1] This metabolite is subsequently conjugated, primarily with glucuronic acid, and excreted in the urine.[2] The rate of formation of 6-hydroxychlorzoxazone is often used as an in vivo probe to assess CYP2E1 activity. The accurate measurement of 6-hydroxychlorzoxazone is therefore critical in pharmacokinetic and drug-drug interaction studies.

References

The Metabolic Journey of Chlorzoxazone: A Technical Guide to its Hydroxylated Metabolite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the parent compound of 6-Hydroxy chlorzoxazone-d2, which is Chlorzoxazone (B1668890).[1][2] This document details its metabolic pathway, pharmacokinetic profile, and the analytical methodologies used in its study. Quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.

Introduction to Chlorzoxazone

Chlorzoxazone is a centrally acting muscle relaxant used to treat painful musculoskeletal conditions.[2][3] It acts primarily at the level of the spinal cord and subcortical areas of the brain to inhibit multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasms.[2][3] The clinical outcome is a reduction in skeletal muscle spasm, leading to pain relief and increased mobility of the affected muscles.[3]

The deuterated form, this compound, is a labeled analog of the major metabolite of chlorzoxazone, 6-Hydroxy chlorzoxazone.[4][5] This labeled compound is primarily used as an internal standard in quantitative analytical methods, such as NMR, GC-MS, or LC-MS, for tracing and quantifying the metabolite during drug development and pharmacokinetic studies.[6]

Metabolic Pathway of Chlorzoxazone

Chlorzoxazone is rapidly metabolized in the liver, primarily through hydroxylation at the 6th position to form its main, inactive metabolite, 6-hydroxychlorzoxazone (B195315).[1][7] This metabolic process is principally mediated by the cytochrome P450 enzyme CYP2E1, making chlorzoxazone a widely used probe substrate to assess in vivo CYP2E1 activity.[8][9][10][11][12] While CYP2E1 is the primary enzyme, studies have shown that CYP1A2 also contributes to the 6-hydroxylation of chlorzoxazone.[7] Following hydroxylation, 6-hydroxychlorzoxazone is primarily excreted in the urine as a glucuronide conjugate.[1][2][3] Less than 1% of the administered chlorzoxazone dose is excreted unchanged.[1][3]

References

- 1. drugs.com [drugs.com]

- 2. Chlorzoxazone | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorzoxazone: Package Insert / Prescribing Information [drugs.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 1432065-00-3 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic parameters of chlorzoxazone and its main metabolite, 6-hydroxychlorzoxazone, after intravenous and oral administration of chlorzoxazone to liver cirrhotic rats with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Interindividual variability of chlorzoxazone 6-hydroxylation in men and women and its relationship to CYP2E1 genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A study on the pharmacokinetics of chlorzoxazone in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

The Metabolism of Chlorzoxazone to 6-Hydroxychlorzoxazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorzoxazone (B1668890), a centrally acting muscle relaxant, is extensively metabolized in the liver to its primary active metabolite, 6-hydroxychlorzoxazone (B195315). This metabolic pathway is of significant interest to researchers and clinicians, primarily because it is predominantly mediated by the cytochrome P450 2E1 (CYP2E1) enzyme.[1][2] Consequently, chlorzoxazone is widely used as an in vivo probe to assess CYP2E1 activity, which is crucial for understanding the metabolism of various xenobiotics, including ethanol (B145695) and certain anesthetics, and for investigating drug-drug interactions and individual variations in drug response.[1][3][4] This technical guide provides an in-depth overview of the metabolic conversion of chlorzoxazone to 6-hydroxychlorzoxazone, detailing the enzymatic players, summarizing key quantitative data, outlining experimental protocols, and visualizing the core processes.

The Metabolic Pathway: A Multi-Enzyme Process

The 6-hydroxylation of chlorzoxazone is the principal metabolic route, leading to the formation of 6-hydroxychlorzoxazone. This metabolite is subsequently conjugated, primarily with glucuronic acid, and excreted in the urine.[3][5] While CYP2E1 is the major catalyst in this reaction, other cytochrome P450 isoforms, including CYP1A1, CYP1A2, and CYP3A4, have also been shown to contribute to this metabolic conversion.[6][7][8]

The involvement of multiple enzymes highlights the complexity of chlorzoxazone metabolism and raises considerations for its use as a specific probe for CYP2E1.[6][8] For instance, at lower, physiologically relevant concentrations of chlorzoxazone (30-60 µM), the contribution of CYP1A2 to the formation of 6-hydroxychlorzoxazone can be comparable to that of CYP2E1.[6]

Below is a diagram illustrating the primary metabolic pathway of chlorzoxazone.

Caption: Primary metabolic pathway of chlorzoxazone to 6-hydroxychlorzoxazone and its subsequent glucuronidation and excretion.

Quantitative Enzyme Kinetics

The efficiency of different CYP isoforms in metabolizing chlorzoxazone can be quantitatively described by their kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate. The following table summarizes the reported kinetic parameters for the 6-hydroxylation of chlorzoxazone by human CYP2E1 and CYP1A2.

| Enzyme | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |

| CYP2E1 | 232 | 8.5-fold higher than CYP1A2 | [6] |

| CYP1A2 | 5.69 | - | [6] |

Note: The Vmax for CYP1A2 was not explicitly quantified in the provided reference but was stated to be approximately 8.5-fold lower than that of CYP2E1.

Experimental Protocols

The study of chlorzoxazone metabolism involves both in vitro and in vivo experimental approaches. These methods are crucial for characterizing enzyme kinetics, identifying contributing enzymes, and assessing CYP2E1 activity in various physiological and pathological states.

In Vitro Chlorzoxazone Metabolism Assay

In vitro assays using human liver microsomes or recombinant CYP enzymes are fundamental for detailed kinetic analysis.

Objective: To determine the kinetic parameters (Km and Vmax) of chlorzoxazone 6-hydroxylation by specific CYP isoforms.

Materials:

-

Human liver microsomes or recombinant human CYP enzymes (e.g., CYP2E1, CYP1A2)

-

Chlorzoxazone

-

6-Hydroxychlorzoxazone standard

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) or other suitable organic solvent for quenching the reaction

-

High-Performance Liquid Chromatography (HPLC) system with UV detection

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, human liver microsomes or recombinant CYP enzyme, and varying concentrations of chlorzoxazone.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction rate is linear during this period.

-

Termination of Reaction: Stop the reaction by adding a quenching solution, such as acetonitrile, which also serves to precipitate proteins.

-

Sample Preparation: Centrifuge the quenched reaction mixtures to pellet the precipitated proteins. Collect the supernatant for analysis.

-

Quantification by HPLC: Analyze the supernatant using a validated HPLC method to quantify the amount of 6-hydroxychlorzoxazone formed. A C18 column is commonly used with a mobile phase consisting of an acetonitrile and aqueous buffer mixture. Detection is typically performed using a UV detector at a wavelength of approximately 287 nm.[9]

-

Data Analysis: Plot the reaction velocity (rate of 6-hydroxychlorzoxazone formation) against the substrate (chlorzoxazone) concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

The following diagram outlines a typical workflow for an in vitro chlorzoxazone metabolism experiment.

Caption: A generalized workflow for an in vitro experiment studying chlorzoxazone metabolism.

In Vivo Phenotyping using Chlorzoxazone

In vivo studies are essential for assessing CYP2E1 activity in a physiological context and are widely used in clinical research.

Objective: To determine the in vivo CYP2E1 activity in human subjects.

Procedure:

-

Subject Recruitment and Baseline Assessment: Recruit healthy volunteers or patients. Obtain informed consent and perform a baseline health assessment.

-

Drug Administration: Administer a single oral dose of chlorzoxazone (typically 250-500 mg).[2]

-

Sample Collection: Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8 hours) after drug administration.[4] Urine samples can also be collected over a specified period (e.g., 8 hours).[10]

-

Sample Processing: Separate plasma from blood samples. For urine samples, enzymatic hydrolysis with β-glucuronidase may be performed to measure the total (conjugated and unconjugated) 6-hydroxychlorzoxazone.[11]

-

Quantification: Analyze the plasma and/or urine samples for chlorzoxazone and 6-hydroxychlorzoxazone concentrations using a validated analytical method, such as HPLC-UV[9][11][12] or gas chromatography-mass spectrometry (GC-MS).[13][14]

-

Pharmacokinetic and Phenotypic Analysis: Calculate pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and clearance.[4] The ratio of the plasma concentration of 6-hydroxychlorzoxazone to chlorzoxazone at a specific time point (e.g., 2 hours post-dose) is often used as a phenotypic measure of CYP2E1 activity.[2] Alternatively, the urinary excretion of 6-hydroxychlorzoxazone can be used as an index of CYP2E1 activity.[10]

Analytical Methodologies

Accurate quantification of chlorzoxazone and 6-hydroxychlorzoxazone is paramount for reliable metabolic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most commonly employed analytical technique.

Typical HPLC Parameters:

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer or acetic acid solution).[9]

-

Sample Preparation: Protein precipitation with an organic solvent (e.g., acetonitrile) for plasma samples, followed by centrifugation.[9] For urine samples, dilution and enzymatic hydrolysis may be necessary.[11] Liquid-liquid extraction is another common sample preparation technique.[9]

The linearity of these methods is typically established over a concentration range relevant to the expected in vivo or in vitro concentrations, with reported lower limits of quantification around 0.1-0.5 µg/mL.[12]

Conclusion

The metabolic pathway of chlorzoxazone to 6-hydroxychlorzoxazone is a well-characterized process that serves as a cornerstone for studying CYP2E1 activity. While CYP2E1 is the primary enzyme, the involvement of other CYP isoforms necessitates careful consideration when interpreting data, especially at varying substrate concentrations. The experimental protocols and analytical methods described in this guide provide a robust framework for researchers to investigate this important metabolic reaction. A thorough understanding of this pathway is essential for advancing our knowledge of drug metabolism, toxicology, and personalized medicine.

References

- 1. Interindividual variability of chlorzoxazone 6-hydroxylation in men and women and its relationship to CYP2E1 genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. A study on the pharmacokinetics of chlorzoxazone in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of chlorzoxazone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Urinary excretion of 6-hydroxychlorzoxazone as an index of CYP2E1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Direct injection analysis of chlorzoxazone and its major metabolite 6-hydroxychlorzoxazone in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. rjptonline.org [rjptonline.org]

A Comprehensive Technical Guide on the Function of Cytochrome P450 2E1 in Chlorzoxazone Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the critical role cytochrome P450 2E1 (CYP2E1) plays in the metabolism of chlorzoxazone (B1668890). Chlorzoxazone, a centrally acting muscle relaxant, is predominantly metabolized through 6-hydroxylation, a reaction primarily catalyzed by CYP2E1.[1][2] This specificity has established chlorzoxazone as a valuable in vivo probe for assessing CYP2E1 activity in humans.[1][3] Understanding the kinetics, regulation, and experimental methodologies related to this metabolic pathway is crucial for drug development, clinical pharmacology, and toxicology.

The Metabolic Pathway of Chlorzoxazone

The principal metabolic fate of chlorzoxazone in the body is its conversion to 6-hydroxychlorzoxazone (B195315).[1][4] This reaction is a mono-oxygenase activity, with cytochrome P450 2E1 being the major enzyme responsible for this biotransformation in the human liver.[5] The resulting metabolite, 6-hydroxychlorzoxazone, is subsequently conjugated, often with glucuronic acid, and eliminated from the body.[1]

While CYP2E1 is the primary catalyst, other P450 isoforms, such as CYP1A1 and CYP1A2, have been shown to contribute to chlorzoxazone 6-hydroxylation, particularly under specific conditions or at low substrate concentrations.[2][6][7] However, the relative abundance and higher turnover rate of CYP2E1 in the human liver suggest it is the major contributor to chlorzoxazone metabolism in vivo.[2][5] The contribution of CYP3A appears to be very minor.[5]

Quantitative Data on Chlorzoxazone Metabolism

The kinetics of chlorzoxazone 6-hydroxylation have been characterized in various systems. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) provide insights into the affinity of the enzyme for the substrate and the maximum rate of the reaction.

Table 1: Kinetic Parameters of Chlorzoxazone 6-Hydroxylation

| Enzyme/System | Km (µM) | Vmax (pmol/min/pmol CYP or nmol/min/mg protein) | Reference |

|---|---|---|---|

| Recombinant Human CYP2E1 | 63.47 | 21.75 pmol/min/pmol CYP2E1 | [8] |

| Recombinant Human CYP2E1 | 232 | 8.5-fold higher than CYP1A2 | [6] |

| Recombinant Human CYP1A2 | 5.69 | - | [6] |

| Human Liver Microsomes (CYP2E1) | 410 | - | [7] |

| Human Liver Microsomes (CYP1A2) | 3.8 | - | [7] |

| Bactosomes (CYP2E1) | 75 | 9.3 min-1 | [9] |

| Bactosomes (Immobilized) | 78 ± 9 | 1.64 ± 0.08 min-1 |[9][10] |

Table 2: In Vivo Pharmacokinetic Data

| Parameter | Value | Population/Conditions | Reference |

|---|---|---|---|

| Metabolic Ratio (6-OH-CHZ/CHZ) at 2h | 0.12 - 0.61 | Healthy Volunteers (500 mg dose) | [1] |

| Metabolic Ratio (6-OH-CHZ/CHZ) at 2h | 0.30 ± 0.13 | Non-smokers | [5] |

| Metabolic Ratio (6-OH-CHZ/CHZ) at 2h | 0.32 ± 0.15 | Smokers | [5] |

| Metabolic Ratio (6-OH-CHZ/CHZ) at 2h | 0.34 ± 0.15 | Males | [5] |

| Metabolic Ratio (6-OH-CHZ/CHZ) at 2h | 0.29 ± 0.15 | Females |[5] |

Table 3: Effects of Modulators on Chlorzoxazone Metabolism

| Modulator | Effect | Mechanism | Reference |

|---|---|---|---|

| Ethanol (B145695) | Induction | CYP2E1 protein stabilization | [3][11][12] |

| Isoniazid (B1672263) | Inhibition (during administration) | Inhibition of catalytic activity | [13] |

| Isoniazid | Induction (post-discontinuation) | Protein stabilization | [13] |

| Diallyl Sulfide | Inhibition | CYP2E1 inhibitor | [11] |

| Diethyldithiocarbamate (DEDTC) | Inhibition (92.3 ± 7.6%) | Specific CYP2E1 inhibitor | [5] |

| Ketoconazole | Minor Inhibition (8.6 ± 6.3%) | Specific CYP3A inhibitor |[5] |

Regulation of CYP2E1 Expression and Activity

The expression and activity of CYP2E1 are subject to regulation by various factors, contributing to significant interindividual variability in chlorzoxazone metabolism.[1]

-

Induction: CYP2E1 is induced by many of its own substrates, including ethanol, acetone, and isoniazid.[12][14] This induction primarily occurs at the post-translational level through substrate-mediated stabilization of the CYP2E1 protein, protecting it from degradation and increasing its half-life.[12][15][16] For example, ethanol can increase the half-life of CYP2E1 from 6 to 37 hours.[15]

-

Genetic Polymorphisms: Several genetic variants of the CYP2E1 gene have been identified, some of which may be associated with altered enzyme expression or activity, although their impact on chlorzoxazone metabolism can be population-dependent.[1][8][17]

-

Physiological and Pathological States: Conditions such as fasting, obesity, and diabetes can also influence CYP2E1 expression.[1][12][14]

Experimental Protocols

This protocol outlines a typical procedure to determine the rate of chlorzoxazone metabolism in HLM.

-

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Chlorzoxazone (substrate)

-

6-hydroxychlorzoxazone (metabolite standard)

-

Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system or NADPH stock solution

-

Acetonitrile (B52724) or methanol (B129727) (for quenching)

-

Internal standard for HPLC analysis

-

-

Procedure:

-

Preparation: Prepare stock solutions of chlorzoxazone and NADPH. Keep HLM on ice.

-

Pre-incubation: In a microcentrifuge tube, combine HLM (e.g., 0.1-0.5 mg protein/mL), phosphate buffer, and chlorzoxazone at various concentrations to determine kinetics. Pre-incubate the mixture at 37°C for approximately 5 minutes.

-

Initiation: Start the reaction by adding a pre-warmed NADPH solution.

-

Incubation: Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

-

Processing: Vortex the mixture and centrifuge to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for quantification of 6-hydroxychlorzoxazone.

-

-

Quantification: Analyze the samples using a validated HPLC method with UV or mass spectrometry detection.[18][19][20] A standard curve of 6-hydroxychlorzoxazone is used to calculate the amount of metabolite formed.

This protocol describes the use of chlorzoxazone as a probe drug to phenotype CYP2E1 activity in a clinical setting.

-

Study Design: An open-label, single-dose study is typically sufficient. Subjects should abstain from alcohol and other known CYP2E1 inducers/inhibitors for a specified period before the study.

-

Procedure:

-

Dosing: Administer a single oral dose of chlorzoxazone (e.g., 250 mg or 500 mg) to fasting subjects.[1]

-

Blood Sampling: Collect a single blood sample at a fixed time point post-dose, typically 2 hours.[1][5] This single-point measurement has been shown to be robust for assessing CYP2E1 activity.[1][21]

-

Plasma Separation: Process the blood sample to separate plasma and store it frozen (-20°C or -80°C) until analysis.

-

-

Analysis:

-

Sample Preparation: Extract chlorzoxazone and 6-hydroxychlorzoxazone from plasma using a suitable method like liquid-liquid or solid-phase extraction.[18][19]

-

Quantification: Measure the plasma concentrations of both parent drug and metabolite using a validated HPLC method.[18][19]

-

Calculation: Calculate the metabolic ratio (MR) as the plasma concentration of 6-hydroxychlorzoxazone divided by the plasma concentration of chlorzoxazone. This ratio serves as the phenotypic measure of CYP2E1 activity.[1]

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the simultaneous quantification of chlorzoxazone and 6-hydroxychlorzoxazone in biological matrices like plasma, urine, and microsomal incubates.[18][19][20]

-

Separation: Reversed-phase columns (e.g., C18) are commonly used.[18]

-

Mobile Phase: A typical mobile phase consists of an acidified aqueous buffer (e.g., 0.5% acetic acid) and an organic modifier like acetonitrile.[18]

-

Detection: UV detection is frequently employed, with wavelengths set around 283-287 nm.[18][19] Mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity.[7]

Conclusion

The 6-hydroxylation of chlorzoxazone is a well-characterized metabolic pathway predominantly mediated by CYP2E1. This makes chlorzoxazone an effective and widely used probe for phenotyping CYP2E1 activity both in vitro and in vivo. The activity of this pathway is influenced by a range of factors including co-administration of drugs, alcohol consumption, and genetic makeup, leading to considerable interindividual variability. A thorough understanding of these elements, supported by robust experimental and analytical methods, is essential for predicting drug-drug interactions, assessing hepatotoxicity risks, and advancing personalized medicine. However, the minor involvement of other CYP isoforms, such as CYP1A2, should be considered when interpreting results, especially in studies involving smokers or exposure to CYP1A inducers.[2][3][6]

References

- 1. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional characterization of the chlorzoxazone 6-hydroxylation activity of human cytochrome P450 2E1 allelic variants in Han Chinese - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bielectrode Strategy for Determination of CYP2E1 Catalytic Activity: Electrodes with Bactosomes and Voltammetric Determination of 6-Hydroxychlorzoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of cytochrome P450 2E1 modulators on the pharmacokinetics of chlorzoxazone and 6-hydroxychlorzoxazone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition and induction of cytochrome P4502E1-catalyzed oxidation by isoniazid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CYP2E1 - Wikipedia [en.wikipedia.org]

- 15. SUMOylation regulates cytochrome P450 2E1 expression and activity in alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytochrome P450 2E1 genotype and chlorzoxazone metabolism in healthy and alcoholic Caucasian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Direct injection analysis of chlorzoxazone and its major metabolite 6-hydroxychlorzoxazone in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

The Impact of CYP2E1 Modulation on Chlorzoxazone Pharmacokinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of how inducers and inhibitors of the Cytochrome P450 2E1 (CYP2E1) enzyme affect the pharmacokinetics of chlorzoxazone (B1668890). Chlorzoxazone, a centrally acting muscle relaxant, is primarily metabolized by CYP2E1, making it a valuable in vivo probe for assessing the enzyme's activity.[1] Understanding the interactions between chlorzoxazone and CYP2E1 modulators is critical for predicting drug-drug interactions, evaluating hepatotoxicity, and designing clinical trials.

The Metabolic Pathway of Chlorzoxazone

Chlorzoxazone is extensively metabolized in the liver, with up to 90% of a dose being oxidized by CYP2E1 to its primary metabolite, 6-hydroxychlorzoxazone (B195315).[1] This metabolite is pharmacologically inactive and is subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, 1A6, and 1A9, to form chlorzoxazone-O-glucuronide, which is then eliminated renally.[2][3] Due to this high specificity, the ratio of 6-hydroxychlorzoxazone to chlorzoxazone in plasma is a widely accepted metric for in vivo CYP2E1 activity.[4] While CYP2E1 is the major enzyme, some minor contributions from CYP1A1, CYP1A2, and CYP3A have been noted, particularly at varying substrate concentrations.[5][6][7]

Impact of CYP2E1 Inducers on Chlorzoxazone Pharmacokinetics

CYP2E1 inducers increase the enzyme's metabolic activity, leading to accelerated clearance of chlorzoxazone. This results in a lower plasma concentration (AUC) of the parent drug and a shorter elimination half-life. The mechanism of induction can involve transcriptional activation or post-translational protein stabilization.[8][9] Chronic ethanol (B145695) consumption is the most well-documented inducer of CYP2E1.[2][10]

The logical flow of CYP2E1 induction's effect on chlorzoxazone is as follows: exposure to an inducer enhances CYP2E1 activity, which in turn increases the rate of chlorzoxazone's conversion to its 6-hydroxy metabolite. This is observed as an increased metabolic ratio and a decrease in the systemic exposure to the parent drug.

Quantitative Data: CYP2E1 Inducers

| Inducer | Study Population | Key Pharmacokinetic Changes for Chlorzoxazone | Reference |

| Chronic Ethanol | Alcoholic Patients vs. Healthy Controls | ▲ Metabolic Ratio (2-hr): Significantly higher in alcoholics. | [2] |

| ▲ CYP2E1 Protein Levels: Higher in liver microsomes of alcoholics. | [2] | ||

| ▲ Metabolism: Alcoholics metabolize chlorzoxazone ~5 times more rapidly than healthy subjects. | [1] | ||

| Isoniazid | Rats | ▲ CYP2E1 Activity: Known inducer. | [8] |

(Note: Quantitative human data for some inducers are limited in the literature, but the inductive effect is well-established.)

Impact of CYP2E1 Inhibitors on Chlorzoxazone Pharmacokinetics

CYP2E1 inhibitors decrease the enzyme's metabolic activity through mechanisms such as competitive binding or mechanism-based inactivation.[11][12] This leads to a reduction in the metabolic clearance of chlorzoxazone, resulting in a higher plasma concentration (AUC), increased peak concentration (Cmax), and a prolonged elimination half-life (t½). Disulfiram (B1670777), a medication used to treat chronic alcoholism, is a potent and selective mechanism-based inhibitor of CYP2E1.[11][13]

Quantitative Data: CYP2E1 Inhibitors

| Inhibitor | Dose | Study Population | Chlorzoxazone Pharmacokinetic Parameter | Mean Value (Control) | Mean Value (With Inhibitor) | % Change | Reference |

| Disulfiram | 500 mg (single dose) | 6 Healthy Volunteers | Elimination Clearance (ml/kg/min) | 3.28 | 0.49 | ▼ 85% | [11] |

| Elimination Half-life (hours) | 0.92 | 5.1 | ▲ 454% | [11] | |||

| Cmax (µg/ml) | 20.6 | 38.7 | ▲ 88% | [11] | |||

| Formation Clearance of 6-OH-CZX (ml/kg/min) | 2.30 | 0.17 | ▼ 93% | [11] | |||

| Diallyl Sulfide (from garlic) | 0.2 mg/kg | 8 Healthy Volunteers | 6-OH-CZX/CZX Metabolic Ratio | - | Significantly Decreased | ▼ | [14] |

| Piperine (B192125) | 20 mg (10 days) | 12 Healthy Volunteers | AUC (µg·h/mL) | 10.46 | 17.78 | ▲ 70% | [15] |

| Cmax (µg/mL) | 3.14 | 4.96 | ▲ 58% | [15] | |||

| Oral Clearance (L/h) | 24.76 | 13.65 | ▼ 45% | [15] | |||

| Quercetin (B1663063) | - | Healthy Subjects | AUC 6-OH-CZX/CZX Ratio | - | Significantly Decreased | ▼ 60.1% | [16] |

Experimental Protocols for Assessing Interactions

Clinical studies designed to evaluate the effect of modulators on chlorzoxazone pharmacokinetics typically employ a crossover design to minimize inter-individual variability.

Detailed Methodologies

-

Study Design: A typical study is an open-label, two-period, crossover trial.[11][15] Subjects receive a single dose of chlorzoxazone alone in the first period (control phase). After a washout period of at least one week, they enter the second period (treatment phase), where they receive the CYP2E1 inducer or inhibitor for a specified duration, followed by a single dose of chlorzoxazone.

-

Subject Population: Studies are generally conducted in healthy, non-smoking adult volunteers with no history of significant medical conditions.[11][17]

-

Dosing Regimen:

-

Chlorzoxazone: A single oral dose, typically ranging from 250 mg to 750 mg, is administered.[11][18] Doses of 250 mg or 500 mg are common.[1][18]

-

Inhibitors: For acute inhibition studies, a single dose of the inhibitor (e.g., 500 mg disulfiram) is given approximately 10 hours prior to the chlorzoxazone dose.[11]

-

Inducers: For induction studies, the inducer (e.g., chronic ethanol) is administered over a longer period (e.g., weeks) to achieve a steady-state induction effect before the chlorzoxazone probe dose is given.[2]

-

-

Blood Sampling: Venous blood samples are collected at predetermined time points, such as pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 10 hours post-dose.[17][18] Plasma is separated and stored at -20°C or below until analysis.

-

Bioanalytical Method: Plasma concentrations of chlorzoxazone and its metabolite, 6-hydroxychlorzoxazone, are determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.[17][19]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and clearance (CL/F).[17][18] The metabolic ratio (AUC of 6-hydroxychlorzoxazone / AUC of chlorzoxazone) is calculated as the primary marker of CYP2E1 activity.

Conclusion